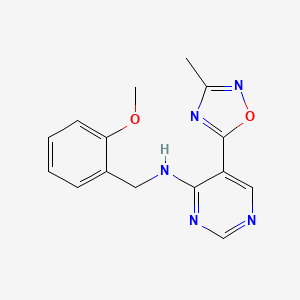
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including those similar to the target compound, have been extensively studied. For instance, the synthesis of various pyrazole and pyrimidine derivatives has been reported, demonstrating a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. These compounds were synthesized through various chemical reactions and characterized using techniques such as X-ray crystallography, FT-IR, UV–visible, proton NMR spectroscopy, and mass spectroscopy, providing insights into their structural and chemical properties (Titi et al., 2020).
Biological Activities
The antifungal effects of certain pyrimidin-amine derivatives have been explored, showing significant activity against types of fungi like Aspergillus terreus and Aspergillus niger. These studies suggest the potential of such compounds in developing antifungal agents (Jafar et al., 2017). Additionally, some derivatives have shown promising antihistaminic actions, which could be beneficial in designing new therapeutic agents for allergic reactions (Genç et al., 2013).
Anticancer Potential
The anticancer activities of related pyrimidine derivatives have also been investigated. For example, certain analogues have demonstrated significant in vitro and in vivo anticancer activity, highlighting the potential of these compounds in cancer therapy (Su et al., 1986). Another study focused on the synthesis and antitumor activity of new pyrimidines, further emphasizing the relevance of these compounds in developing anticancer agents (Grigoryan et al., 2008).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-19-15(22-20-10)12-8-16-9-18-14(12)17-7-11-5-3-4-6-13(11)21-2/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSOFSRTWTDQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)
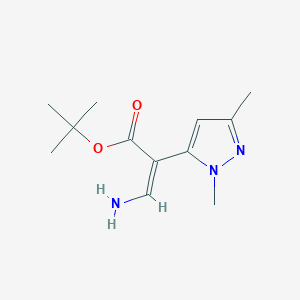
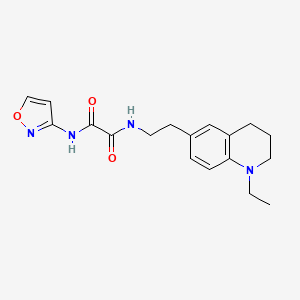


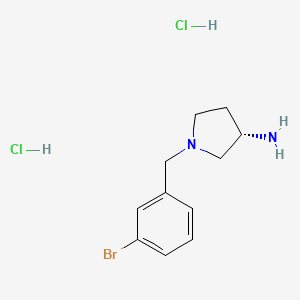
![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)
![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)
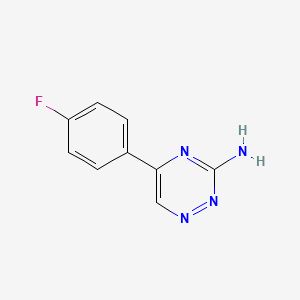

![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)
![N-cyclohexyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2415062.png)